molecular formula C12H9NO5S B2609676 methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate CAS No. 241488-42-6

methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate

Cat. No.: B2609676
CAS No.: 241488-42-6
M. Wt: 279.27
InChI Key: JIAGGNSLDSCFSX-GQCTYLIASA-N
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Description

Methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H9NO5S and its molecular weight is 279.27. The purity is usually 95%.
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Scientific Research Applications

  • Reactivities and Nitration Studies : Methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids have been studied for their reactivities using competitive nitration methods. These studies help understand the chemical behavior and potential applications of compounds like methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate in synthetic chemistry (Venter et al., 1978).

  • Bromination and Synthesis Routes : Research has been conducted on the bromination of methyl furan-2-carboxylate and related compounds, providing insights into the synthesis routes for derivatives of furan and thiophene carboxylic acids (Chadwick et al., 1973).

  • Electrophile Reaction Analysis : The introduction of nitro groups or bromine atoms into compounds like this compound has been shown to significantly enhance their pharmacological activity, a key aspect in drug development and medicinal chemistry (Aleksandrov & El’chaninov, 2016).

  • Lithiation and Synthetic Utility : The study of the lithiation properties of related heteroaryl-2-imidates and their reaction with various electrophiles offers valuable insights for the development of new synthetic methodologies and applications in organic synthesis (Barcock et al., 1994).

  • C-H Bond Activation and Borylation : Research on the C-H bond activation and borylation of furans and thiophenes catalyzed by iron complexes provides insights into the chemical transformations and potential industrial applications of these compounds (Hatanaka et al., 2010).

Properties

IUPAC Name

methyl 3-[5-[(E)-2-nitroethenyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-17-12(14)11-9(5-7-19-11)10-3-2-8(18-10)4-6-13(15)16/h2-7H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGGNSLDSCFSX-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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